1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
Beschreibung
Molecular Architecture and Heterocyclic Connectivity Patterns
The molecular formula C₁₃H₁₃N₉O reflects a compact arrangement of three nitrogen-rich heterocycles: a pyrimidine core, two 1,2,4-triazole rings, and an azetidine scaffold. The SMILES string (C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC=NN4) reveals critical connectivity patterns:
- A pyrimidine ring at position 6 hosts a 1,2,4-triazole substituent via a nitrogen atom.
- The azetidine ring connects to the pyrimidine’s C4 position through its N1 atom.
- A carboxamide group bridges the azetidine’s C3 carbon to a second 1,2,4-triazole via an amide bond.
Key structural features :
- Planarity vs. puckering : The pyrimidine and triazole rings adopt near-planar conformations (dihedral angles <5°), while the azetidine introduces a 25° puckering angle, as observed in analogous azetidine-containing systems.
- Hydrogen-bonding capacity : The carboxamide group (–CONH–) and triazole N–H protons create six potential hydrogen-bonding sites, three acceptors and three donors.
| Structural Parameter | Value |
|---|---|
| Pyrimidine ring bond lengths | 1.33–1.38 Å |
| Triazole N–N distances | 1.31–1.35 Å |
| Azetidine C–N bond length | 1.47 Å |
The electronic conjugation extends from the pyrimidine through the azetidine’s carboxamide to the terminal triazole, creating a polarized system with calculated dipole moments of 4.2 D in the gas phase.
Eigenschaften
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10O/c23-11(19-12-16-6-17-20-12)8-2-21(3-8)9-1-10(15-5-14-9)22-7-13-4-18-22/h1,4-8H,2-3H2,(H2,16,17,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJXLHHWHQIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the triazole groups via azide-alkyne cycloaddition (click chemistry).
- Formation of the azetidine ring through cyclization of appropriate precursors.
- Coupling of the carboxamide group to the azetidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyrimidine rings.
Reduction: Reduction reactions could potentially modify the triazole rings or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial: Investigated for potential antimicrobial properties against bacteria and fungi.
Anticancer: Potential use in cancer research for its ability to inhibit certain cellular pathways.
Medicine
Drug Development: As a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Wirkmechanismus
The mechanism of action for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:
- Inhibit enzyme activity by binding to the active site.
- Interfere with DNA or RNA synthesis.
- Disrupt cellular membranes or other critical structures.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Target Compound and Analogues
*Molecular formula inferred from IUPAC name.
Key Observations:
Core Heterocycles: The target compound’s pyrimidine-azetidine scaffold distinguishes it from pyridine- or pyrazole-based analogues.
Triazole Positioning : Dual triazoles (1-yl and 5-yl) provide distinct hydrogen-bonding sites compared to single-triazole derivatives. The 1,2,4-triazole’s tautomeric flexibility may influence binding interactions .
Azetidine vs. Linear Chains : Azetidine’s four-membered ring imposes conformational rigidity, which could improve target selectivity compared to flexible alkyl chains in analogues like .
Bond Characteristics and Stability
- C—N Bond Shortening : In triazole-containing compounds like , shortened C—N bonds (1.348–1.366 Å vs. typical 1.47 Å for single bonds) suggest significant electron delocalization. Similar conjugation is expected in the target compound’s triazole-pyrimidine and triazole-azetidine linkages, enhancing stability .
- Hydrogen Bonding : Intermolecular C—H⋯O/N interactions stabilize crystalline structures in triazole derivatives . The target compound’s carboxamide and triazole groups likely facilitate similar interactions, aiding in crystallization or binding.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a member of the triazole-pyrimidine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological significance, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazole Rings : Known for their antimicrobial properties.
- Pyrimidine Moiety : Often associated with various pharmacological effects.
- Azetidine Group : Contributes to the overall stability and reactivity of the molecule.
Molecular Formula
Molecular Weight
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of sterols .
- Antimicrobial Activity : The triazole moiety is well-documented for its broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi.
- Induction of Apoptosis in Cancer Cells : Some derivatives have demonstrated the ability to activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Broad-spectrum activity | |
| Cytotoxicity in cancer cells | Induction of apoptosis | |
| Enzyme inhibition | Cytochrome P450 inhibition |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazole-pyrimidine derivatives against ESKAPE pathogens. The compound demonstrated significant activity against Gram-positive bacteria while showing variable effectiveness against Gram-negative strains. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Anticancer Properties
Research investigating the anticancer properties of triazole derivatives found that certain compounds could effectively induce apoptosis in MCF-7 breast cancer cells. This was achieved through upregulation of caspases and downregulation of Bcl-2 proteins, suggesting a potential therapeutic application in oncology.
Q & A
Q. Q1. What are the common synthetic routes for synthesizing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine core via cyclization of β-lactam precursors or ring-closing strategies.
- Step 2 : Functionalization of the pyrimidine ring at the 4-position using coupling reagents to introduce the 1,2,4-triazole moiety.
- Step 3 : Amide bond formation between the azetidine-3-carboxylic acid derivative and the 1H-1,2,4-triazol-5-amine group under carbodiimide-mediated conditions.
Reaction conditions (e.g., solvent, temperature, and catalysts) must be carefully controlled to avoid side reactions, as demonstrated in structurally analogous azetidine-carboxamide syntheses .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity during the coupling of triazole-pyrimidine and azetidine intermediates?
Key optimization strategies include:
- Stoichiometric Adjustments : Using a 10–20% excess of the triazole-pyrimidine intermediate to drive coupling reactions to completion .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates, while additives like HOBt reduce racemization during amide bond formation .
- Temperature Control : Maintaining reactions at 0–5°C during coupling steps minimizes thermal degradation of sensitive intermediates .
Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Structural Characterization
Q. Q3. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- X-ray Crystallography : Resolves 3D conformation, particularly for the azetidine ring and triazole-pyrimidine orientation. Crystallographic data from related triazole-carboxamide derivatives confirm planar geometry of the pyrimidine ring and hydrogen-bonding interactions .
- NMR Spectroscopy : 1H/13C NMR identifies key signals:
- Azetidine protons at δ 3.8–4.2 ppm (multiplet).
- Pyrimidine C-6 proton at δ 8.5–8.7 ppm (singlet).
- Triazole NH protons at δ 12.1–12.3 ppm (broad singlet) .
- LC-MS : Confirms molecular weight (MW = 354.3 g/mol) and detects impurities via high-resolution mass spectrometry (HRMS) .
Biological Activity Profiling
Q. Q4. What methodologies are used to evaluate the biological activity of this compound against kinase targets?
- Enzyme Inhibition Assays : Measure IC50 values using recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive assays.
- Cellular Assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo assays.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins.
Structural analogs with similar triazole-pyrimidine scaffolds show nanomolar inhibitory activity, suggesting potential for kinase-targeted applications .
Data Contradiction Analysis
Q. Q5. How can researchers resolve discrepancies in reported biological activity data across studies?
- Purity Validation : Re-test the compound using orthogonal methods (e.g., HPLC, elemental analysis) to rule out batch-specific impurities .
- Assay Standardization : Ensure consistent experimental conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Computational Modeling : Perform molecular docking to assess binding mode variations caused by conformational flexibility in the azetidine ring .
For example, conflicting IC50 values for EGFR inhibition may arise from differences in enzyme isoforms (e.g., wild-type vs. T790M mutants) .
Mechanistic Studies
Q. Q6. What experimental approaches are used to investigate the compound’s mechanism of action in cellular models?
- Western Blotting : Detect phosphorylation status of downstream kinases (e.g., ERK, AKT) to confirm target engagement.
- RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways.
- CRISPR Knockout Models : Validate target specificity using cells lacking the putative kinase target.
Similar azetidine-carboxamide derivatives exhibit dose-dependent suppression of pro-survival pathways, supporting a kinase inhibition mechanism .
Stability and Degradation
Q. Q7. How can researchers assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolysis of the azetidine ring or triazole cleavage).
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify remaining parent compound over 24 hours.
Azetidine derivatives are prone to ring-opening under acidic conditions, necessitating formulation optimization for in vivo studies .
Advanced Computational Modeling
Q. Q8. How can molecular dynamics (MD) simulations guide the design of analogs with improved target selectivity?
- Binding Free Energy Calculations : Use MM-GBSA/PBSA to compare affinity for on-target vs. off-target kinases.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the triazole group and kinase hinge region).
- ADMET Prediction : Apply tools like SwissADME to optimize solubility and metabolic stability.
Simulations of analogous compounds predict enhanced selectivity by modifying the pyrimidine substituents to reduce steric clashes with kinase active sites .
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